Kibdelin D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

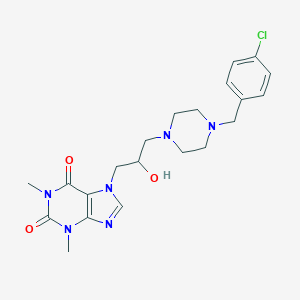

Kibdelin D is a natural product that has been found to possess potent biological activities. It is a member of the kibdelone family of compounds, which are produced by certain marine organisms such as sponges and tunicates. This compound has been the subject of extensive research due to its potential applications in various fields such as medicine, agriculture, and environmental science.

Aplicaciones Científicas De Investigación

Antibiotic Properties

Kibdelin D, as part of the Kibdelin complex, exhibits significant antibiotic properties. It was identified from the fermentation culture of Kibdelosporangium aridum subsp. largum and classified as a glycopeptide antibiotic. This compound, along with other Kibdelins (A, B, C1, C2), are N-acylglucosamine analogs and differ from related antibiotics in their amino sugar oxidation level. Their antibiotic effects are promising, particularly against Gram-positive bacteria including methicillin-resistant staphylococci, showing potential for clinical applications in treating bacterial infections resistant to common antibiotics (Folena-Wasserman et al., 1986), (Shearer et al., 1986).

Anticancer Activity

In addition to their antibiotic properties, Kibdelins, particularly Kibdelone C, have shown potential as anticancer agents. The synthesis and study of these compounds reveal their potent activity against various human cancer cell lines. This makes Kibdelins a subject of interest in the development of new anticancer therapies (Sloman et al., 2011), (Butler et al., 2011).

Chemical Synthesis and Study

The chemical synthesis of Kibdelone C, a derivative of Kibdelin, has been achieved, providing a pathway for further pharmacological studies and potential drug development. This synthesis is crucial for understanding the chemical structure and biological activities of Kibdelins, paving the way for creating analogs with potentially improved properties (Winter et al., 2013), (Dai et al., 2018).

Broad-Spectrum Antibacterial Activity

Kibdelomycin, closely related to Kibdelins, has been identified as a broad-spectrum antibiotic with activity against various aerobic bacteria, including resistant strains like MRSA. This highlights the potential of Kibdelins and their derivatives in addressing the growing concern of antibiotic resistance (Singh et al., 2015).

Propiedades

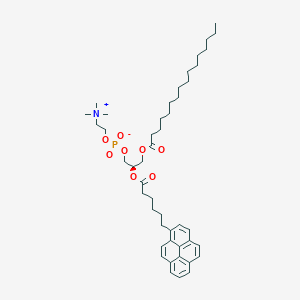

Número CAS |

105997-86-2 |

|---|---|

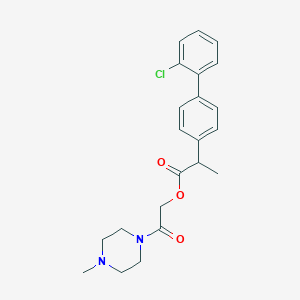

Fórmula molecular |

C81H82Cl4N8O29 |

Peso molecular |

1773.4 g/mol |

Nombre IUPAC |

5,15,32,65-tetrachloro-64-[3-[[(E)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C81H82Cl4N8O29/c1-3-4-5-6-7-8-9-10-53(100)87-63-68(105)66(103)51(28-94)120-80(63)122-72-49-22-33-23-50(72)118-71-41(83)19-34(20-42(71)84)65(102)62-78(113)91-60(79(114)115)38-24-35(96)25-48(119-81-70(107)69(106)67(104)52(29-95)121-81)54(38)37-17-30(11-14-43(37)97)57(74(109)93-62)88-75(110)58(33)89-76(111)59-39-26-36(27-45(99)55(39)85)116-47-21-31(12-15-44(47)98)56(86-2)73(108)92-61(77(112)90-59)64(101)32-13-16-46(117-49)40(82)18-32/h7-8,11-27,51-52,56-70,80-81,86,94-99,101-107H,3-6,9-10,28-29H2,1-2H3,(H,87,100)(H,88,110)(H,89,111)(H,90,112)(H,91,113)(H,92,108)(H,93,109)(H,114,115)/b8-7+ |

Clave InChI |

FZLZXWVVGYPKAS-BQYQJAHWSA-N |

SMILES isomérico |

CCCCC/C=C/CCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |

SMILES |

CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |

SMILES canónico |

CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |

Sinónimos |

kibdelin D |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)